molecular formula C25H19BrN2O2S B7737498 (14Z)-14-[(5-bromo-2-hydroxyphenyl)methylidene]-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),12,15,17,19-hexaen-11-one

(14Z)-14-[(5-bromo-2-hydroxyphenyl)methylidene]-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),12,15,17,19-hexaen-11-one

Cat. No.: B7737498
M. Wt: 491.4 g/mol
InChI Key: HDBBUBASSXOZIC-UNOMPAQXSA-N
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Description

(14Z)-14-[(5-bromo-2-hydroxyphenyl)methylidene]-3-thia-1,12-diazapentacyclo[118002,1004,9015,20]henicosa-2(10),4(9),12,15,17,19-hexaen-11-one is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group and a thia-diazapentacyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (14Z)-14-[(5-bromo-2-hydroxyphenyl)methylidene]-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),12,15,17,19-hexaen-11-one typically involves multiple steps, starting with the bromination of a phenyl precursor. The brominated phenyl compound is then subjected to a series of cyclization reactions to form the thia-diazapentacyclo framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(14Z)-14-[(5-bromo-2-hydroxyphenyl)methylidene]-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),12,15,17,19-hexaen-11-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The brominated phenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom may result in various substituted phenyl derivatives.

Scientific Research Applications

(14Z)-14-[(5-bromo-2-hydroxyphenyl)methylidene]-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),12,15,17,19-hexaen-11-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (14Z)-14-[(5-bromo-2-hydroxyphenyl)methylidene]-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),12,15,17,19-hexaen-11-one involves its interaction with specific molecular targets. The brominated phenyl group and the thia-diazapentacyclo framework may interact with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(14Z)-14-[(5-bromo-2-hydroxyphenyl)methylidene]-3-thia-1,12-diazapentacyclo[118002,1004,9015,20]henicosa-2(10),4(9),12,15,17,19-hexaen-11-one is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(14Z)-14-[(5-bromo-2-hydroxyphenyl)methylidene]-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),12,15,17,19-hexaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN2O2S/c26-16-9-10-20(29)15(11-16)12-19-17-6-2-1-5-14(17)13-28-23(19)27-24(30)22-18-7-3-4-8-21(18)31-25(22)28/h1-2,5-6,9-12,29H,3-4,7-8,13H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBBUBASSXOZIC-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4CC5=CC=CC=C5C(=CC6=C(C=CC(=C6)Br)O)C4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N4CC5=CC=CC=C5/C(=C/C6=C(C=CC(=C6)Br)O)/C4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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